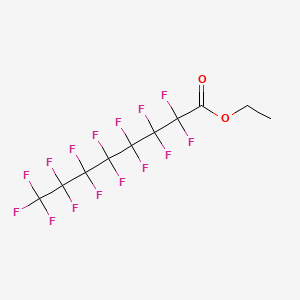![molecular formula C12H22N2O4 B1346671 Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate CAS No. 796046-03-2](/img/structure/B1346671.png)
Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate is a chemical compound with the CAS Number: 796046-03-2. It has a molecular weight of 258.32 . The IUPAC name for this compound is tert-butyl 1-methyl-2-(4-morpholinyl)-2-oxoethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O4/c1-9(13-11(16)18-12(2,3)4)10(15)14-5-7-17-8-6-14/h9H,5-8H2,1-4H3,(H,13,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.32 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Aplicaciones Científicas De Investigación
Corrosion Inhibition
One study explores the synthesis of novel organic compounds based on 8-hydroxyquinoline, including tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, for corrosion inhibition of carbon steel in hydrochloric acid solutions. The compounds demonstrated mixed-type inhibition, with their adsorption on the carbon steel surface following the Langmuir adsorption isotherm. Theoretical DFT calculations and Monte Carlo simulation supported the experimental findings, establishing a relationship between molecular structure and inhibition efficiency (Faydy et al., 2019).
Synthetic Applications in Organic Chemistry
Another research focus is the development of synthetic methodologies using tert-butyl carbamates. For example, the process development and pilot-plant synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate was described, highlighting an efficient synthetic route for producing an intermediate of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).
Crystal Structure Analysis
The structural elucidation of tert-butyl carbamate derivatives, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, provides insights into the molecular interactions in crystals. These studies contribute to the understanding of hydrogen and halogen bonds involving the carbonyl group, important for designing new materials and pharmaceuticals (Baillargeon et al., 2017).
Drug Development and Molecular Design
The research extends to drug development, where tert-butyl carbamate derivatives serve as intermediates or key building blocks. For instance, the synthesis and evaluation of highly stereoselective asymmetric aldol routes to tert-butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates illustrate their application in producing novel protease inhibitors (Ghosh et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(1-morpholin-4-yl-1-oxopropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-9(13-11(16)18-12(2,3)4)10(15)14-5-7-17-8-6-14/h9H,5-8H2,1-4H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUCMCKOTBEULW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160206 |
Source


|
| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate | |
CAS RN |
796046-03-2 |
Source


|
| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=796046-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

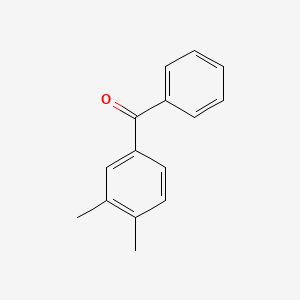
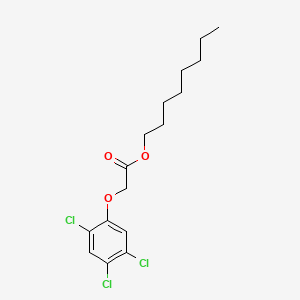
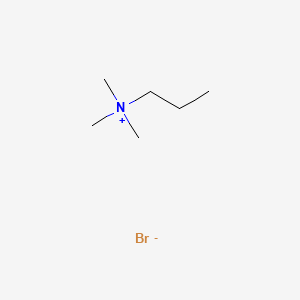
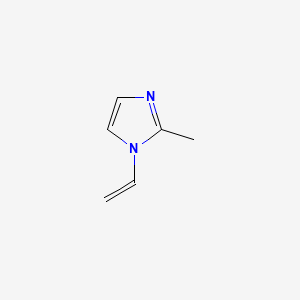
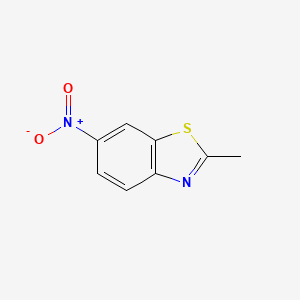
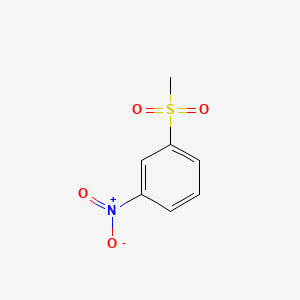
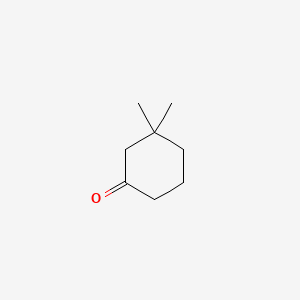
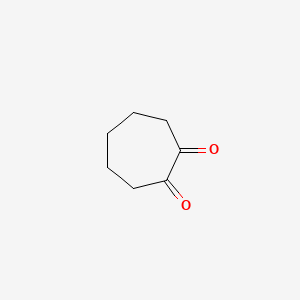
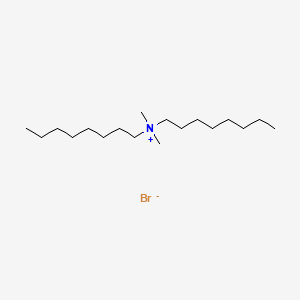
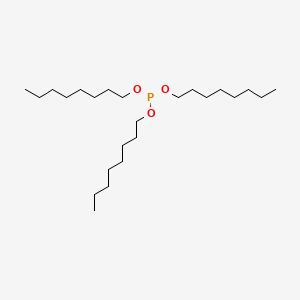
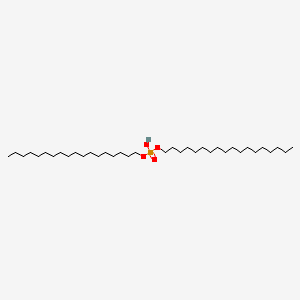
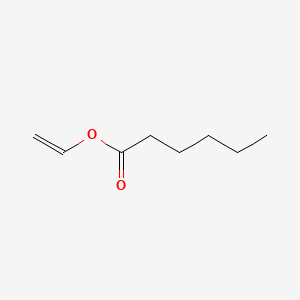
![N-[3-(Trimethoxysilyl)propyl]aniline](/img/structure/B1346609.png)
